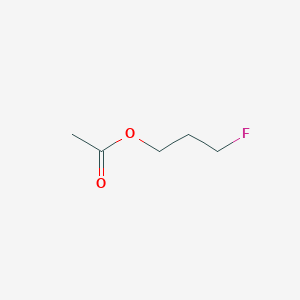

3-Fluoropropyl acetate

Übersicht

Beschreibung

3-Fluoropropyl acetate is a chemical compound with the molecular formula C5H9FO2 . It is also known by other names such as 1-Propanol, 3-fluoro-, acetate, and acetic acid- (3-fluoro-propyl ester) .

Synthesis Analysis

The synthesis of 3-Fluoropropyl acetate has been described in a few studies . For instance, one study describes the radiosynthesis of [18F]FSPG, a radiolabeled non-natural amino acid used for positron emission tomography (PET) imaging . The synthesis was performed using a customised RNPlus Research automated radiosynthesis system .Molecular Structure Analysis

The molecular structure of 3-Fluoropropyl acetate consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 120.122 Da and the monoisotopic mass is 120.058655 Da .Wissenschaftliche Forschungsanwendungen

Chemical Signaling and Sensing

- Selective Perborate Signaling : Acetate derivatives of fluorescein and resorufin, including 3-fluoropropyl acetate, show significant signaling behavior towards BO(3)(-) ions, particularly due to the selective deprotection of acetate groups by perborate. This results in notable chromogenic and fluorogenic signaling, highlighting its potential in chemical sensing applications (Choi et al., 2010).

Industrial and Material Applications

- Synthesis of Epoxy Resins : 3-Fluoropropyl acetate is used in the production of various epoxy resins, which are reactive polymers applied in coatings for metal, leather, paper, and wood. Its synthesis involves regioselective ring opening reactions, indicating its significance in industrial chemistry (Yadav & Surve, 2013).

Biological and Environmental Studies

- Study of Microbial Metabolism : Research involving 3-fluoropropyl acetate has been instrumental in studying the metabolism of certain bacteria and archaea. For instance, it has been used to investigate the inhibition of methanogenesis in anaerobic bacteria and archaea, providing insights into microbial ecology and metabolism (Janssen & Frenzel, 1997).

Medical Imaging and Diagnostic Applications

- Positron Emission Tomography (PET) Imaging : 3-Fluoropropyl acetate derivatives have been explored as potential tracers in PET imaging. Studies have evaluated their utility in imaging blood flow, metabolism, and tumor detection, especially in contexts like myocardial infarction and prostate cancer (Buchegger et al., 2013; Lindhe et al., 2009).

Expanding the Scope of Fluorine Chemistry

- Fluorine in Organic Synthesis : The incorporation of fluoroacetate, including 3-fluoropropyl acetate, into polyketide synthase pathways is a novel approach in the field of synthetic biology. It allows the introduction of fluorine into natural-product scaffolds, expanding the scope of organofluorine compounds in pharmaceuticals and agrochemicals (Walker et al., 2013).

Safety and Hazards

3-Fluoropropyl acetate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, and using the substance only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-fluoropropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCZQQKWWLJHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropyl acetate | |

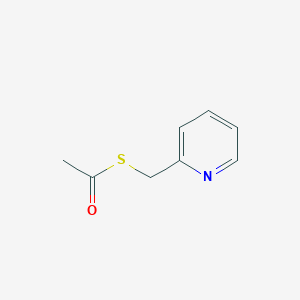

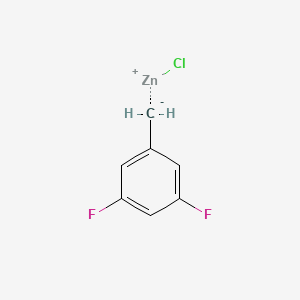

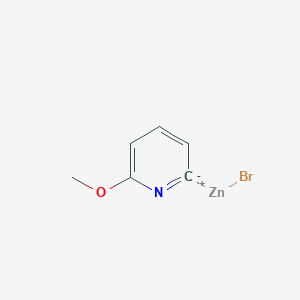

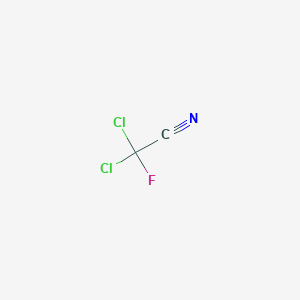

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)

![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)

![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)

![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)

![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)